molecular formula C15H13F2N5O3 B4238997 N-(3,5-difluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

N-(3,5-difluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Cat. No. B4238997
M. Wt: 349.29 g/mol
InChI Key: RQEISEQUOYRZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-difluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a useful research compound. Its molecular formula is C15H13F2N5O3 and its molecular weight is 349.29 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,5-difluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is 349.09864562 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3,5-difluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-difluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand for A2B Adenosine Receptors

N-benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]-acetamide, a related compound, has been used as a selective antagonist ligand for A2B adenosine receptors. This radioligand binds to human A2B receptors expressed in CHO cells, showing potential for pharmacological characterization of this receptor subtype (Baraldi et al., 2004).

Neuroprotective and MAO-B Inhibitory Activities

A study focused on synthesizing and evaluating derivatives of theophylline-7-acetyl semi- and thiosemicarbazide hybrids, closely related to the compound , for their neurotoxic, neuroprotective effects, and MAO-B inhibitory activities. One derivative showed promising results for further in vivo evaluations, indicating a potential for the development of compounds with neuroprotective properties (Mitkov et al., 2022).

Potential Antitumor Activity

New mercapto xanthine derivatives, including 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N- substituted arylacetamides, were synthesized and evaluated for their antitumor activity on breast and leukemic cancer cell lines. These purine-based compounds showed potential for blocking oncogenic tyrosine kinases, highlighting their utility in cancer research (Sultani et al., 2017).

Synthesis of New Ring Systems

Research on the synthesis of new thiadiazepino-[3,2-f]-purine ring systems involved compounds related to N-(3,5-difluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide. This synthesis process is significant for developing new chemical structures that may have various scientific applications (Hesek & Rybár, 1994).

X-ray Powder Diffraction Characterization

Research involving N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, a closely related compound, used X-ray powder diffraction for characterization. These studies are crucial in understanding the crystalline structures of such compounds, which can have implications in various scientific fields, including material science and pharmacology (Olszewska et al., 2011).

Anticancer Activities

Acefylline derivatives, structurally related to the compound , have been synthesized and evaluated for their anticancer activities. These compounds demonstrated moderate activity against human liver carcinoma, indicating potential as therapeutic agents in cancer treatment (Shahzadi et al., 2022).

Conformational Analysis

A study on N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, a related compound, involved conformational analysis using computer modeling and spectroscopy. This research contributes to understanding the molecular behavior and potential applications of these types of compounds (Kataev et al., 2021).

properties

IUPAC Name

N-(3,5-difluorophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N5O3/c1-20-13-12(14(24)21(2)15(20)25)22(7-18-13)6-11(23)19-10-4-8(16)3-9(17)5-10/h3-5,7H,6H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEISEQUOYRZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,5-difluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
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N-(3,5-difluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
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N-(3,5-difluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Reactant of Route 4
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N-(3,5-difluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3,5-difluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3,5-difluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

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